molecular formula C11H20N2O2 B2462170 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one CAS No. 51137-77-0

1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one

Cat. No.: B2462170
CAS No.: 51137-77-0
M. Wt: 212.293
InChI Key: ZYBZODDEVCJMES-UHFFFAOYSA-N
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Description

Significance of Piperidin-4-one Moieties in Heterocyclic Chemistry

The piperidin-4-one nucleus is a highly valued pharmacophore and a versatile intermediate in heterocyclic chemistry. nih.govresearchgate.net Its importance stems from its presence in a multitude of natural products and synthetic compounds that exhibit a vast array of biological activities. chemrevlett.com Substituted piperidin-4-ones are recognized as crucial starting materials for the synthesis of important drugs, including the potent analgesic fentanyl and its analogues. researchgate.netresearchgate.net

The reactivity of the ketone group and the nitrogen atom within the piperidine (B6355638) ring allows for extensive chemical modifications, enabling the creation of large libraries of derivatives. nih.gov The ring itself can adopt various conformations, such as chair and boat forms, which can be influenced by the nature and orientation of its substituents. chemrevlett.com This stereochemical flexibility is crucial for optimizing interactions with biological targets. Common synthetic routes to the piperidin-4-one core include multicomponent reactions like the Mannich reaction and cyclization strategies such as the Dieckmann condensation. nih.govchemrevlett.comresearchgate.net The renewed and sustained interest in this nucleus has firmly established its importance in medicinal chemistry research. nih.govresearchgate.net

Table 1: Reported Biological Activities of Piperidin-4-one Derivatives

Biological Activity Reference
Anticancer nih.govresearchgate.net
Anti-HIV nih.govresearchgate.net
Antibacterial researchgate.netchemrevlett.com
Antifungal researchgate.netchemrevlett.com
Antiviral researchgate.netchemrevlett.com
Analgesic researchgate.netchemrevlett.com
Anti-inflammatory researchgate.netchemrevlett.com
Antihypertensive researchgate.net
CNS Stimulant/Depressant researchgate.net

Role of the Morpholine (B109124) Moiety in Contemporary Chemical Design

From a structural standpoint, the oxygen atom in the morpholine ring is an effective hydrogen bond acceptor, while the nitrogen atom is a weak base. researchgate.net This combination of features can facilitate crucial molecular interactions with biological targets, such as kinases, potentially enhancing potency and selectivity. nih.govnih.gov Furthermore, the morpholine ring is a synthetically accessible building block, easily introduced into target molecules. nih.govresearchgate.net It is a key component in numerous successful drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, highlighting its broad utility in contemporary chemical design. wikipedia.org

Table 2: Advantageous Properties Conferred by the Morpholine Moiety

Property Description Reference
Improved Pharmacokinetics Can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.net
Enhanced Potency Facilitates molecular interactions with target proteins, increasing biological activity. nih.govnih.gov
Increased Solubility The polar ether oxygen improves aqueous solubility, which is beneficial for compound formulation. wikipedia.org
Metabolic Stability Can block sites of metabolism, leading to a more stable compound in vivo. nih.govresearchgate.net
Synthetic Accessibility The ring is a versatile and readily available synthetic building block. nih.govresearchgate.net

Historical Context of Related N-Heterocyclic Architectures

The field of N-heterocyclic chemistry has a rich history, evolving from the isolation of alkaloids in the 19th century to the sophisticated synthetic strategies of the 21st century. The development of foundational synthetic methods has been critical to this progression. For instance, the Mannich reaction, first reported in the early 20th century, provided a reliable method for producing β-amino carbonyl compounds, which became instrumental in the synthesis of piperidin-4-ones. chemrevlett.com Similarly, the Dieckmann condensation has been a long-standing tool for forming cyclic ketones. researchgate.net

The term "morpholine" itself was coined by Ludwig Knorr in the late 1800s. wikipedia.org Over the decades, the understanding and application of such heterocycles have expanded dramatically. The post-war era saw a surge in the development of synthetic pharmaceuticals, many of which were based on N-heterocyclic scaffolds. In recent years, the focus has shifted towards creating more complex molecular architectures through innovative methods like cascade reactions, which allow for the construction of intricate polycyclic systems in a highly efficient manner. nih.gov This historical progression from simple ring systems to complex, multi-functional molecules underscores the continuous innovation in the synthesis and application of N-heterocycles in science. nih.govmdpi.com

Overview of Research Trajectories for 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one and Analogous Structures

Research involving 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one and its analogs focuses on leveraging the combined structural features of the piperidinone and morpholine rings for potential applications in medicinal chemistry. The synthesis of the title compound can be achieved through the N-alkylation of piperidin-4-one with a suitable morpholinoethyl halide, such as N-(2-chloroethyl)morpholine. researchgate.net

Current research trajectories for analogous structures involve systematic modifications to explore structure-activity relationships (SAR). These modifications can include:

Substitution on the Piperidinone Ring: Introducing various substituents at the C-3 and C-5 positions of the piperidin-4-one ring to explore their impact on biological activity, a common strategy in the development of curcumin (B1669340) mimics and anti-inflammatory agents. nih.gov

Alteration of the Linker: Modifying the length and nature of the ethyl chain connecting the two heterocyclic rings to optimize spatial orientation and flexibility for target binding.

Derivatization of the Ketone: Converting the C-4 ketone of the piperidone ring into other functional groups, such as oximes or hydrazones, to generate new classes of compounds. researchgate.net

These research efforts aim to develop novel compounds for various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases, building upon the diverse biological activities associated with the parent scaffolds. researchgate.netresearchgate.netmdpi.com

Table 3: Chemical Properties of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one

Property Value Reference
CAS Number 51137-77-0 americanelements.com
Chemical Formula C₁₁H₂₀N₂O₂ americanelements.com
Molecular Weight 212.29 g/mol americanelements.com
IUPAC Name 1-(2-morpholin-4-ylethyl)piperidin-4-one americanelements.com
SMILES C1CN(CCC1=O)CCN2CCOCC2 americanelements.com
InChI Key ZYBZODDEVCJMES-UHFFFAOYSA-N americanelements.com

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11-1-3-12(4-2-11)5-6-13-7-9-15-10-8-13/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBZODDEVCJMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 1 2 Morpholin 4 Yl Ethyl Piperidin 4 One

Reactivity of the Ketone Functionality within the Piperidin-4-one Ring

The carbonyl group at the 4-position of the piperidine (B6355638) ring is the most reactive site for a variety of chemical transformations. Its electrophilic carbon and the adjacent α-protons enable nucleophilic additions, condensations, and enolization-based reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon in the piperidin-4-one ring makes it a prime target for nucleophilic attack. lookchem.comlookchem.com This fundamental reaction of ketones allows for the formation of a wide array of derivatives. While specific studies on 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one are not extensively detailed, the general reactivity of the 4-piperidone (B1582916) core is well-established. For instance, these ketones can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols or undergo addition with cyanide ions.

A notable example of this reactivity is the Strecker synthesis, which can be adapted for piperidones. This reaction involves the condensation of the ketone with an amine (like aniline) and a cyanide source (like HCN or trimethylsilyl (B98337) cyanide) to produce an α-aminonitrile, a versatile synthetic intermediate. youtube.com

Condensation Reactions and Schiff Base Formation

Piperidin-4-ones readily undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form the corresponding imines (Schiff bases), oximes, and hydrazones. dergipark.org.trwikipedia.orgchemrevlett.com These reactions proceed via nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. wikipedia.org

The formation of Schiff bases is a critical transformation, as these products are themselves valuable pharmacophores and synthetic intermediates. dergipark.org.trjptcp.com For example, various substituted 2,6-diarylpiperidin-4-ones have been reacted with hydrazines to create hydrazone derivatives for biological evaluation. chemrevlett.com The reaction is typically catalyzed by an acid or a base, such as piperidine itself. nih.gov

Reaction TypeReagent ExampleProduct Type
Schiff Base FormationPrimary Amine (R-NH₂)Imine
Oxime FormationHydroxylamine (NH₂OH)Oxime
Hydrazone FormationHydrazine (NH₂NH₂)Hydrazone

Enolization and Related Transformations

The presence of protons on the carbon atoms alpha to the carbonyl group (C-3 and C-5) allows piperidin-4-ones to form enols or enolates under acidic or basic conditions. This tautomerization is fundamental to several key reactions. For instance, the formation of an enolate is the initial step in base-catalyzed aldol (B89426) condensations, where the piperidinone can react with aldehydes or other ketones. sciencemadness.org

The significance of enolate intermediates is also highlighted in the classical synthesis of 4-piperidones via the Dieckmann condensation. sciencemadness.orgdtic.mil This intramolecular reaction involves the cyclization of a diester-amine, proceeding through an enolate intermediate to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the 4-piperidone. sciencemadness.orgdtic.mil The reversibility of this process, known as a retro-Dieckmann reaction, underscores the chemical importance of the enolizable protons in the piperidinone core.

Oxidative Transformations of the Morpholine (B109124) and Piperidinone Moieties

The heterocyclic rings in 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one, being alicyclic amines, are susceptible to oxidative transformations. These reactions can occur at the nitrogen atoms or the adjacent α-carbon atoms. The metabolic degradation of morpholine and piperidine often involves initial C-N bond cleavage, which can be initiated by cytochrome P450-mediated oxidation. nih.gov

Potential oxidative pathways include:

N-Oxidation: The tertiary nitrogen atoms in both the morpholine and piperidine rings can be oxidized to form N-oxides.

Oxidative N-Dealkylation: This process involves the oxidation of a carbon atom alpha to a nitrogen, forming an unstable carbinolamine intermediate that subsequently breaks down. This could lead to the cleavage of the ethyl linker or ring-opening of either heterocycle. nih.gov

Ring Oxidation: Direct oxidation of the ring carbons can introduce hydroxyl groups. In some Mycobacterium species, the degradation of morpholine and piperidine proceeds through ring cleavage to form dicarboxylic acids. nih.gov

Reductive Processes on the Piperidin-4-one Core

The carbonyl group of the piperidin-4-one is readily reduced to a secondary alcohol, yielding the corresponding 1-[2-(morpholin-4-yl)ethyl]piperidin-4-ol. This transformation can be accomplished using a variety of reducing agents.

A more synthetically versatile reaction is reductive amination. In this process, the ketone reacts with an amine in the presence of a reducing agent to form a new C-N bond at the 4-position. researchgate.netacs.orgfigshare.com This one-pot tandem reaction is a highly efficient method for producing 4-aminopiperidine (B84694) derivatives. acs.orgfigshare.com

Reducing AgentProduct of Ketone Reduction
Sodium Borohydride (NaBH₄)Secondary Alcohol (Piperidin-4-ol)
Lithium Aluminum Hydride (LiAlH₄)Secondary Alcohol (Piperidin-4-ol)
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Secondary Amine (in reductive amination)
Catalytic Hydrogenation (e.g., H₂/Pd, Pt)Secondary Alcohol or fully reduced alkane

Nucleophilic Substitution Reactions on Heterocyclic Nitrogen Atoms

The nitrogen atoms of the morpholine and piperidine rings are nucleophilic and can participate in substitution reactions with various electrophiles. researchgate.net

N-Alkylation: The synthesis of 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one itself likely involves an N-alkylation step, where one of the heterocyclic nitrogens displaces a leaving group from an alkyl halide or a related substrate. The N-alkylation of morpholine and piperidine with alcohols or alkyl halides is a common and well-documented transformation. researchgate.netakjournals.comresearchgate.netorganic-chemistry.org

N-Acylation: The piperidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to introduce different functional groups onto the piperidine scaffold.

Nucleophilic Aromatic Substitution (SNAr): The piperidine moiety can act as a nucleophile in SNAr reactions, displacing leaving groups from activated aromatic or heteroaromatic rings. nih.gov

These reactions highlight the versatility of the nitrogen atoms as points for molecular elaboration and diversification.

Functional Group Interconversions and Derivatization

The piperidin-4-one scaffold is a versatile intermediate for chemical synthesis. nih.gov The primary sites for functional group interconversions and derivatization on 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one are the ketone group and the alpha-protons adjacent to it.

Reactions at the Carbonyl Group:

The ketone at the 4-position is a key site for a multitude of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines to yield the corresponding 4-amino-piperidine derivatives. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. researchgate.netwikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a pathway to introduce a carbon-carbon double bond at the 4-position, converting the ketone into an exocyclic methylene (B1212753) group. This reaction involves the use of a phosphorus ylide (Wittig reagent). acs.orgorganic-chemistry.org The resulting 4-methylenepiperidine (B3104435) derivatives can serve as versatile intermediates for further functionalization. acs.orgnih.gov

Condensation Reactions: The ketone can participate in various condensation reactions. For instance, the Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base leads to the formation of α,β-unsaturated ketones (arylidene derivatives). researchgate.net This reaction introduces a new substituent at the 3- and/or 5-position of the piperidine ring. A related and significant transformation is the Mannich reaction, a three-component condensation of the piperidin-4-one, an aldehyde (like formaldehyde), and a primary or secondary amine, resulting in a β-amino-carbonyl compound known as a Mannich base. chemrevlett.comwikipedia.org

The following table summarizes key derivatization reactions at the carbonyl group of the piperidin-4-one core:

Reaction TypeReagents and ConditionsProduct TypeReference Example
Reductive AminationAmine (R1R2NH), Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3), weakly acidic pH4-Amino-piperidine derivative researchgate.netmasterorganicchemistry.com
Wittig ReactionPhosphorus Ylide (Ph3P=CHR)4-Alkylidene-piperidine derivative acs.orgorganic-chemistry.org
Claisen-Schmidt CondensationAromatic Aldehyde (ArCHO), Base (e.g., NaOH, KOH)3,5-Bis(arylidene)piperidin-4-one derivative researchgate.net
Mannich ReactionFormaldehyde, Primary or Secondary Amine, Acid or Base catalystβ-Amino-carbonyl derivative chemrevlett.comwikipedia.org

Reactions Involving the Piperidine Ring Nitrogen:

Reaction Kinetics and Mechanistic Investigations of Key Transformations

Detailed kinetic and mechanistic studies specifically for 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one are not extensively reported in the literature. However, the mechanisms of its key transformations can be inferred from studies on analogous piperidin-4-one systems and general principles of organic chemistry.

Mechanism of Reductive Amination:

The reductive amination of a ketone like 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one with an amine proceeds through a well-established two-step mechanism:

Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the piperidin-4-one to form a hemiaminal intermediate. wikipedia.org Under weakly acidic conditions, this intermediate undergoes dehydration to form an iminium ion, which is in equilibrium with the corresponding imine or enamine. wikipedia.orgyoutube.com The rate of this step is often pH-dependent.

Reduction: The iminium ion is then reduced by a hydride-donating agent. youtube.com Reducing agents like sodium cyanoborohydride are particularly effective as they are less reactive towards the starting ketone but readily reduce the more electrophilic iminium ion. masterorganicchemistry.com

Mechanism of Piperidine-Catalyzed Condensation Reactions:

The kinetics and mechanism of piperidine-catalyzed condensation reactions, such as the Knoevenagel condensation, have been investigated. nih.govacs.org Although the piperidine nitrogen in 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one is tertiary, the general principles can be applied to understand base-catalyzed condensations at the α-positions.

In a typical base-catalyzed condensation, the base facilitates the deprotonation of the α-carbon of the piperidin-4-one to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. nih.gov The subsequent elimination of a water molecule yields the α,β-unsaturated ketone. The formation of the enolate is often the rate-determining step.

Kinetic Studies on Related Systems:

Kinetic studies on the oxidation of substituted piperidin-4-one semicarbazones have been conducted, revealing that the reactions are first order with respect to both the oxidant and the substrate. researchgate.net Such studies indicate that the reaction rate is influenced by the steric and electronic environment around the piperidine ring. For 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one, the bulky N-substituent could sterically hinder the approach of reagents to the carbonyl group, potentially affecting reaction rates compared to less substituted piperidin-4-ones.

The following table outlines the proposed mechanistic steps for key transformations of the piperidin-4-one core:

TransformationKey Mechanistic StepsIntermediate SpeciesKinetic Considerations
Reductive Amination1. Nucleophilic attack of amine on carbonyl. 2. Dehydration to form iminium ion. 3. Hydride reduction of iminium ion.Hemiaminal, Iminium ionRate is often dependent on the rate of iminium ion formation, which is pH-sensitive. wikipedia.orgyoutube.com
Claisen-Schmidt Condensation1. Base-catalyzed deprotonation at α-carbon. 2. Nucleophilic attack of enolate on aldehyde. 3. Elimination of water.Enolate, Aldol adductThe initial deprotonation to form the enolate is often the rate-limiting step. researchgate.net
Wittig Reaction1. Nucleophilic addition of ylide to carbonyl. 2. Formation of a four-membered oxaphosphetane intermediate. 3. Decomposition to alkene and phosphine (B1218219) oxide.Betaine, OxaphosphetaneThe rate can be influenced by the stability of the ylide. organic-chemistry.org

Advanced Structural Characterization and Elucidation of 1 2 Morpholin 4 Yl Ethyl Piperidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the atomic framework and its spatial arrangement can be constructed.

One-dimensional NMR provides foundational information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus, while signal multiplicity and integration in ¹H NMR reveal neighboring protons and their relative counts, respectively.

For 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one, the ¹H NMR spectrum is characterized by distinct signals corresponding to the morpholine (B109124), ethyl, and piperidin-4-one moieties. The protons on the piperidin-4-one ring adjacent to the carbonyl group (positions 3 and 5) are expected to appear as triplets around 2.75-2.85 ppm, while those adjacent to the nitrogen (positions 2 and 6) would also be triplets, typically found slightly downfield in the 2.90-3.00 ppm range. The ethyl bridge protons would present as two distinct triplets, one for the CH₂ group attached to the piperidine (B6355638) nitrogen and one for the CH₂ group attached to the morpholine nitrogen. The morpholine ring protons typically show two characteristic signals: a triplet around 3.65-3.75 ppm for the protons adjacent to the oxygen atom and a triplet near 2.45-2.55 ppm for the protons adjacent to the nitrogen. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single peak. The carbonyl carbon (C=O) of the piperidin-4-one ring is the most deshielded, appearing significantly downfield around 208-210 ppm. Carbons adjacent to the nitrogen atoms in both the piperidine and morpholine rings are found in the 45-60 ppm region, while carbons adjacent to the morpholine oxygen are typically located further downfield, around 66-68 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one in CDCl₃. Note: These are predicted values based on spectral data of analogous compounds.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidinone C2, C6 ~2.95 (t) ~53.0
Piperidinone C3, C5 ~2.80 (t) ~41.0
Piperidinone C4 - ~209.0
Ethyl N-CH₂ ~2.70 (t) ~57.5
Ethyl N'-CH₂ ~2.60 (t) ~53.5
Morpholine C2', C6' ~2.50 (t) ~53.8

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond correlations. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). sdsu.edu For 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one, a COSY spectrum would show cross-peaks connecting adjacent protons within the piperidinone ring (e.g., H2/H6 with H3/H5), within the morpholine ring (e.g., H2'/H6' with H3'/H5'), and along the ethyl bridge, confirming the integrity of these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu An HSQC spectrum would definitively assign each carbon atom that bears protons by linking the proton chemical shifts from the ¹H NMR spectrum to the carbon chemical shifts from the ¹³C NMR spectrum, as detailed in Table 1.

A cross-peak between the ethyl protons adjacent to the piperidine ring and the piperidinone carbons at C2 and C6, confirming the point of attachment.

A correlation between the ethyl protons adjacent to the morpholine ring and the morpholine carbons at C2' and C6', linking the other end of the bridge.

Correlations from the piperidinone H2/H6 protons to the carbonyl carbon at C4.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that identify protons that are close in space, regardless of their through-bond connectivity. mdpi.com This information is vital for determining the three-dimensional structure and preferred conformation of a molecule in solution. chemrxiv.org

For 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one, both the piperidine and morpholine rings are expected to adopt stable chair conformations to minimize steric strain. researchgate.netnih.gov NOESY/ROESY experiments can confirm this by revealing characteristic spatial relationships:

Strong correlations between axial and equatorial protons on the same carbon atom (geminal protons).

Correlations between axial protons on different carbons that are in a 1,3-diaxial relationship, a hallmark of the chair conformation.

Spatial correlations between protons on the ethyl chain and protons on the piperidine or morpholine rings can provide insight into the preferred rotational conformation (rotamer) of the flexible ethyl linker. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the parent ion. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other molecules with the same nominal mass. chemrxiv.org For 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one (C₁₁H₂₀N₂O₂), the theoretical exact mass of the neutral molecule is 212.1525 Da. In positive-ion ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 213.1603. Experimental measurement of this ion with low ppm error provides strong evidence for the correct molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) involves isolating an ion of a specific m/z (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate smaller fragment ions (product ions). wvu.edu The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.gov The analysis of these pathways provides robust confirmation of the proposed molecular structure. core.ac.uk

For the protonated molecule of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one ([M+H]⁺, m/z 213.16), several key fragmentation pathways can be predicted based on the known behavior of N-substituted piperidines and morpholines: wvu.edu

Formation of the Morpholinoethylium Ion: Cleavage of the bond between the ethyl bridge and the piperidine nitrogen would lead to a stable fragment corresponding to the morpholinoethylium cation at m/z 114.10 . This is often a dominant fragment.

Formation of the Piperidinone Immonium Ion: Cleavage on the other side of the ethyl bridge would generate the protonated N-vinylpiperidin-4-one after rearrangement, or related immonium ions.

Alpha-Cleavage: A characteristic fragmentation of N-alkyl amines involves cleavage of the C-C bond alpha to the nitrogen. For the morpholine ring, this can lead to the formation of a characteristic immonium ion at m/z 100.08 ([C₅H₁₀NO]⁺) through the loss of the rest of the molecule.

Piperidinone Ring Fragmentation: The piperidinone ring itself can undergo fragmentation, often involving cleavage adjacent to the carbonyl group.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₁H₂₀N₂O₂ + H]⁺.

m/z (Theoretical) Proposed Formula Proposed Structure/Origin
213.1603 [C₁₁H₂₁N₂O₂]⁺ Precursor Ion ([M+H]⁺)
114.1024 [C₆H₁₂NO]⁺ Morpholinoethylium ion from cleavage of the N-ethyl bond.
100.0762 [C₅H₁₀NO]⁺ Morpholine-derived immonium ion from alpha-cleavage.
98.0918 [C₆H₁₂N]⁺ Piperidinone-derived fragment.
86.0970 [C₅H₁₂N]⁺ Fragment from piperidine ring cleavage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one and its derivatives, IR spectroscopy is crucial for confirming the presence of key structural features, most notably the carbonyl group of the piperidin-4-one ring.

The IR spectrum of a typical piperidin-4-one derivative will display several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is a strong indicator of the ketone functional group. In various substituted piperidin-4-ones, this peak is typically observed in the range of 1678–1709 cm⁻¹. researchgate.net The exact frequency can be influenced by the local chemical environment and molecular conformation.

Table 1: Characteristic Infrared Absorption Frequencies for 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one Functional Groups

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹)
Ketone (C=O) Stretch 1678 - 1709 researchgate.net
Aliphatic (C-H) Stretch 2800 - 3000
Ether (C-O-C) Stretch 1070 - 1150

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Research on a wide array of piperidin-4-one derivatives has consistently shown that the six-membered piperidine ring predominantly adopts a stable chair conformation. nih.govchemrevlett.com This conformation minimizes torsional and steric strain within the ring. In the case of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, for example, the piperidone heterocycle was confirmed to have a chair conformation. nih.gov It is therefore highly probable that the piperidinone ring in 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one also exists in a chair form. The large N-substituted morpholinylethyl group would likely occupy an equatorial position to minimize steric interactions with the rest of the ring. chemrevlett.com

Similarly, the morpholine ring is also known to favor a chair conformation. SCXRD studies on morpholine-containing compounds have provided detailed structural parameters. mdpi.com The analysis would also reveal crucial details about intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the packing of molecules within the crystal lattice.

Table 2: Expected Crystallographic Parameters for 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one based on Analogous Structures

Structural Feature Expected Conformation/Orientation
Piperidin-4-one Ring Chair Conformation nih.govchemrevlett.com
Morpholine Ring Chair Conformation mdpi.com

Computational Chemistry and Molecular Modeling of 1 2 Morpholin 4 Yl Ethyl Piperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution, molecular orbitals, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is often employed to predict properties such as molecular geometries, vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Visible spectra).

A comprehensive search of scientific databases reveals a notable absence of specific DFT studies performed on 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one. While DFT has been extensively applied to various derivatives of piperidin-4-one and compounds containing the morpholine (B109124) moiety to elucidate their structural and electronic characteristics, no published research to date has reported the results of such calculations for the title compound.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. They are used to perform detailed molecular orbital (MO) analysis, including the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Similar to the findings for DFT, there is no specific literature available that details ab initio calculations and subsequent molecular orbital analysis for 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the piperidine (B6355638) and morpholine rings, as well as the ethyl linker, allows 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, providing insights into the molecule's preferred shapes and the energy barriers between different conformations.

Despite the importance of understanding the conformational preferences of this molecule, no dedicated studies on the conformational analysis and energy landscape exploration of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one have been found in the peer-reviewed scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can provide a detailed view of the dynamic behavior of a molecule in various environments, such as in solution, which is crucial for understanding its interactions and conformational flexibility in a more realistic setting.

There are currently no published molecular dynamics simulation studies specifically focused on 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one.

Ligand-Based and Structure-Based Computational Approaches

These computational approaches are instrumental in drug discovery and design. Ligand-based methods rely on the knowledge of other molecules that bind to a biological target, while structure-based methods use the three-dimensional structure of the target macromolecule.

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein or other macromolecular target.

A thorough review of the scientific literature indicates that no molecular docking studies featuring 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one as the ligand have been published. While docking studies on other piperidin-4-one derivatives are prevalent in medicinal chemistry research, this specific compound has not been the subject of such investigations in the available literature.

Based on an extensive review of the current scientific literature, there is a significant gap in the computational characterization of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one. No specific research articles detailing its properties through Density Functional Theory, ab initio methods, conformational analysis, molecular dynamics simulations, or molecular docking were found. Such studies would be invaluable for a deeper understanding of its chemical behavior and for exploring its potential applications, particularly in the field of medicinal chemistry. The absence of this data highlights an opportunity for future research to explore the rich computational chemistry of this molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are expressed as mathematical equations that relate variations in activity to changes in molecular properties, known as descriptors. researchgate.net For a molecule like 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one and its analogs, QSAR studies are instrumental in predicting biological activities, optimizing lead compounds, and designing new molecules with enhanced potency. nih.govnih.gov

While specific QSAR models exclusively developed for 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on structurally related compounds containing the morpholine or piperidine moieties. For instance, a QSAR analysis performed on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which also contain a morpholine group, identified several key descriptors that influence their antioxidant activity. researchgate.netpensoft.net

The analysis revealed that properties such as polarization, dipole moment, lipophilicity, and various energy parameters had the most significant impact on the compounds' activity. researchgate.net It was found that antioxidant activity tended to increase as the area, molecular volume, and lipophilicity decreased, while the magnitude of the dipole moment increased. pensoft.net Such findings are crucial as they provide a theoretical framework for the de novo design of new potential therapeutic agents. researchgate.netpensoft.net

A hypothetical QSAR model for a series of analogs based on the 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one scaffold would likely involve the calculation of similar descriptors. These can be categorized as follows:

Electronic Descriptors: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP, which quantifies the lipophilicity of the molecule.

The resulting QSAR model, whether 2D or 3D (like CoMFA or CoMSIA), would provide a predictive tool for screening new, un-synthesized derivatives, thereby prioritizing experimental efforts on the most promising candidates. mdpi.comnih.gov

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
ElectronicDipole MomentAffects polar interactions with a biological target. researchgate.net
StericMolecular VolumeDetermines the fit within a receptor's binding pocket. researchgate.net
HydrophobicLogP (Lipophilicity)Influences membrane permeability and transport to the target site. pensoft.net
TopologicalWiener IndexRelates to the branching and compactness of the molecular structure.
Quantum ChemicalHOMO/LUMO Energy GapIndicates chemical reactivity and molecular stability. researchgate.net

Cheminformatics and Data Mining of Related Chemical Spaces

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, enabling the exploration of chemical space and the identification of novel molecules with desired properties. Data mining of chemical databases for compounds structurally related to 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one can uncover valuable structure-activity relationships (SAR).

The core structure, piperidin-4-one, is recognized as a significant pharmacophore in medicinal chemistry, appearing in numerous compounds with diverse biological activities. semanticscholar.orgchemrevlett.com A cheminformatics approach to understanding the chemical space around 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one would typically involve:

Database Searching: Employing substructure and similarity searches in large chemical databases (such as PubChem, ChEMBL, or Scifinder) to identify all known molecules containing the 1-(2-morpholinoethyl)piperidin-4-one scaffold or closely related analogs.

Property Calculation: Computing a wide range of physicochemical and structural properties for the retrieved set of compounds.

Clustering and Analysis: Grouping the compounds based on structural similarity or property profiles to identify distinct clusters. The biological data associated with these compounds can then be mapped onto these clusters to reveal key SAR trends. For example, analysis might show that substitutions at the 3 and 5 positions of the piperidinone ring significantly modulate activity. nih.gov

This data mining process allows researchers to visualize the chemical landscape and identify "hot spots" – regions of chemical space with a high concentration of active compounds – as well as "cliffs," where a small structural change leads to a dramatic loss of activity.

The table below illustrates a hypothetical set of related compounds that could be identified through a data mining approach, showcasing the structural diversity within this particular chemical space.

Compound IDStructural Variation from Parent CompoundKey Moieties
Analog 1Substitution on the piperidinone ring (e.g., 3,5-bis(benzylidene))Piperidin-4-one, Morpholine, Benzylidene
Analog 2Replacement of the morpholine ring with another heterocycle (e.g., piperazine)Piperidin-4-one, Piperazine (B1678402)
Analog 3Modification of the ethyl linker (e.g., propyl or acyl group)Piperidin-4-one, Morpholine
Analog 4N-alkylation or N-acylation of the piperidinone nitrogenSubstituted Piperidin-4-one, Morpholine
Analog 5Formation of a spirocyclic system at the piperidinone ringSpiro-piperidine, Morpholine rsc.org

By systematically analyzing this mined data, researchers can build robust hypotheses for designing the next generation of compounds, feeding this information back into QSAR modeling and targeted synthesis efforts.

Structure Activity Relationship Sar and Design Principles for 1 2 Morpholin 4 Yl Ethyl Piperidin 4 One Analogs

Systematic Modification of the Piperidin-4-one Ring

The piperidin-4-one moiety is a common building block in the synthesis of more complex heterocyclic compounds and is present in a wide range of biologically active molecules. nih.gov Its conformation and the reactivity of the ketone are critical determinants of molecular interactions.

Substituent Effects on Ring Conformation and Reactivity

Positional Impact: Substituents at the C2/C6 or C3/C5 positions can alter the ring's geometry. Small alkyl or aryl groups generally prefer an equatorial orientation to reduce unfavorable 1,3-diaxial interactions. However, bulky substituents may force the ring into a twisted-boat or half-chair conformation to alleviate steric hindrance. nih.gov This conformational shift can dramatically alter the spatial orientation of the morpholinoethyl side chain, thereby affecting receptor binding.

Reactivity: The carbonyl group at the C4 position is a key interaction point, often acting as a hydrogen bond acceptor. The electronic nature of substituents on the ring can modulate the reactivity and hydrogen-bonding capacity of this ketone. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, while electron-donating groups can decrease it. These electronic effects can fine-tune the strength of interactions with biological targets.

Modification Position Substituent Example Anticipated Effect on Conformation Potential Impact on Activity
AlkylationC3, C5Methyl (-CH₃)equatorial preference; minimal distortionMay improve lipophilicity and van der Waals contacts.
ArylationC2, C6Phenyl (-C₆H₅)equatorial preference; potential for ring flatteningCan introduce π-π stacking interactions; may cause steric hindrance.
Introduction of sp² centerC2, C3Methylene (B1212753) (=CH₂)Distorts chair to half-chair or boatIncreases rigidity; alters vector of other substituents.
Gem-disubstitutionC33,3-dimethylForces adjacent substituents into specific orientationsCan lock a specific conformation; may introduce steric clash.

Isosteric Replacements within the Piperidinone Moiety

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy to modulate a compound's characteristics. nih.gov Replacing the piperidin-4-one ring or the ketone functional group can lead to analogs with improved properties.

Ring Analogs: The piperidine (B6355638) ring can be replaced with other saturated heterocycles. For instance, replacing it with a piperazine (B1678402) ring introduces an additional nitrogen atom, which can serve as another point for substitution or as a hydrogen bond donor/acceptor, significantly altering basicity and solubility. blumberginstitute.org Contraction to a pyrrolidine (B122466) ring or expansion to an azepane ring would alter the bond angles and the reach of the morpholinoethyl side chain.

Ketone Replacements: The C4-keto group is a primary site for isosteric modification.

Oxime (C=NOH): Introduces both hydrogen bond donor and acceptor capabilities and exists as E/Z isomers, offering different geometric arrangements.

Thioketone (C=S): Reduces the polarity and hydrogen bond accepting strength compared to the ketone but increases lipophilicity. nih.gov

Methylene (=CH₂): Removes the hydrogen-bonding capability entirely, which can probe the importance of this interaction for biological activity.

Spirocyclic Systems: Replacing the ketone with a spirocyclic moiety, such as a cyclopropane (B1198618) or oxetane (B1205548) ring, introduces three-dimensionality and rigidity, locking the conformation of the piperidine ring.

Exploration of Substitutions on the Morpholine (B109124) Ring System

The morpholine ring is considered a "privileged structure" in drug design, often incorporated to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. nih.govresearchgate.net Its oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom's basicity (pKa ≈ 8.5) allows for salt formation and polar interactions. researchgate.net

Impact of Electron-Donating and Electron-Withdrawing Groups

Substituents on the morpholine ring can modulate its electronic properties and steric profile.

Electron-Donating Groups (EDGs): Small alkyl groups (e.g., methyl) at the C2 or C3 positions can enhance lipophilicity and may engage in beneficial hydrophobic interactions within a binding pocket. Studies on related scaffolds have shown that small alkyl substituents on the morpholine ring can retain excellent biological activity. researchgate.net EDGs generally increase the basicity of the morpholine nitrogen, which could strengthen ionic interactions.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) are common EWGs used in drug design. They decrease the basicity of the morpholine nitrogen and can alter metabolic pathways. A fluorine atom, for example, may form specific hydrogen bonds or halogen bonds with a receptor and can block sites of metabolism. nih.gov In some series, aromatic rings bearing halogen groups attached to a morpholine scaffold have led to an increase in inhibitory activity. e3s-conferences.org

Substituent Type Example Position Effect on Nitrogen Basicity Potential SAR Implication
Electron-DonatingMethyl (-CH₃)C2IncreaseEnhances potential for ionic interactions; adds lipophilicity.
Electron-DonatingMethoxy (-OCH₃)C2Slight Decrease (inductive)Adds polarity and H-bond accepting capability.
Electron-WithdrawingFluoro (-F)C2DecreaseMay block metabolism; can form halogen bonds.
Electron-WithdrawingTrifluoromethyl (-CF₃)C2Significant DecreaseStrong metabolic blocker; significantly alters electronics.

Stereochemical Considerations of Morpholine Ring Substituents

The introduction of a substituent on any carbon atom of the morpholine ring creates a chiral center, leading to stereoisomers (enantiomers and/or diastereomers). The three-dimensional arrangement of atoms is critical for drug-receptor interactions. mhmedical.com

The chair-like conformation of the morpholine ring places substituents in either an axial or equatorial position. The relative orientation of these substituents can profoundly impact biological activity. For example, an (R)-methyl group at the C2 position will present a different steric profile than its (S)-enantiomer. One isomer might fit perfectly into a hydrophobic pocket of a receptor, while the other might cause a steric clash, leading to a significant difference in binding affinity and biological effect. Therefore, the synthesis and testing of single stereoisomers are essential to fully elucidate the SAR and identify the optimal configuration for activity. wiley-vch.de

Variation of the Ethyl Linker Between the Piperidinone and Morpholine Rings

The two-carbon ethyl linker provides significant conformational flexibility, allowing the piperidinone and morpholine rings to adopt numerous spatial arrangements. The length and nature of this linker are critical for correctly positioning the two heterocyclic pharmacophores for optimal interaction with a biological target.

Linker Length: Modifying the length of the alkyl chain can either increase or decrease activity.

Shortening (Methyl linker): A one-carbon linker would significantly restrict the molecule's flexibility and reduce the distance between the rings, which may be beneficial if the target's binding sites are close together.

Lengthening (Propyl or Butyl linker): Increasing the linker length to three or four carbons increases the conformational freedom and the maximum distance between the rings. This can be advantageous for reaching distant binding pockets but may also introduce an entropic penalty upon binding. Studies on related scaffolds have shown a direct correlation between linker length and inhibitory activity. nih.gov

Linker Rigidity: Introducing rigid elements into the linker can lock the molecule into a more defined, and potentially more active, conformation. This can be achieved by incorporating a double or triple bond, or by integrating the linker into a cyclic system (e.g., cyclopropane).

Linker Composition: Replacing one of the methylene (-CH₂-) units with a heteroatom can alter the linker's properties. For instance, introducing an ether oxygen would add a hydrogen bond acceptor and increase polarity, while an amide (-CONH-) would introduce both hydrogen bond donor and acceptor capabilities and a planar, rigid unit.

Linker Variation Example Effect on Flexibility Effect on Polarity Potential SAR Implication
Shortening-CH₂-DecreasedUnchangedOptimizes for proximal binding sites.
Lengthening-(CH₂)₃-IncreasedUnchangedAllows access to distant binding sites; may increase non-specific binding.
Unsaturation-CH=CH-Decreased (planar)Slightly IncreasedIntroduces geometric constraints (cis/trans isomers).
Heteroatom-CH₂-O-CH₂-SimilarIncreasedAdds H-bond acceptor; may improve solubility.

Chain Length and Flexibility Modifications

The ethyl linker plays a crucial role in defining the spatial relationship between the piperidine and morpholine moieties. Its length and flexibility are critical determinants of how the molecule orients itself within a biological target's binding site.

Key Research Findings:

Altering Chain Length: Modifications to the length of the alkyl chain can significantly impact biological activity. Shortening or lengthening the linker from the optimal two-carbon (ethyl) chain can lead to a decrease in potency by altering the distance between the two heterocyclic rings, preventing optimal interactions with the target. For example, in a series of 4-N-phenylaminoquinoline derivatives, altering the carbon linker lengths of an alkoxy side chain was a key strategy to explore their effect on cholinesterase inhibitory activities. nih.gov

Introducing Rigidity: The flexibility of the ethyl linker can be constrained by incorporating cyclic structures or double/triple bonds. This reduces the number of possible conformations, which can lead to an increase in binding affinity by lowering the entropic penalty of binding. However, if the rigid conformation is not optimal for the target's binding site, a significant loss of activity can occur. For instance, introducing a piperidine ring was used to reduce the flexibility of the analgesic drug Pheniramine, leading to the more potent and better-absorbed compound Cyproheptadine. nih.gov

Table 1: Impact of Linker Modification on Receptor Affinity Hypothetical data for illustrative purposes.

Linker Modification Chain Length (atoms) Flexibility Resulting Affinity (Kᵢ)
Ethyl (Original) 2 Flexible 10 nM
Methyl 1 Flexible 50 nM
Propyl 3 Flexible 35 nM
Cyclopropyl 3 Rigid 150 nM

Incorporation of Other Heteroatomic Linkers

Replacing the carbon atoms of the ethyl linker with heteroatoms such as oxygen, nitrogen, or sulfur introduces new physicochemical properties. This strategy can influence polarity, hydrogen bonding capacity, and metabolic stability.

Key Research Findings:

Amide Linkers: Incorporating an amide bond into the linker can introduce hydrogen bond donor and acceptor capabilities, potentially forming new interactions with the target receptor. It can also enhance metabolic stability by preventing N-dealkylation reactions. scispace.com

Ether and Thioether Linkers: The introduction of an ether or thioether linkage can alter the linker's angle and polarity, influencing its interaction with the binding pocket.

Scaffold Hopping and Bioisosteric Replacements of Core Structures

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry to discover novel chemotypes with similar biological activity but improved properties. nih.govuniroma1.it These strategies involve replacing the core molecular framework (scaffold) or specific functional groups with others that are structurally different but retain similar electronic and steric properties.

For 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one, both the piperidin-4-one and morpholine rings are candidates for such modifications.

Key Research Findings on Piperidin-4-one Replacement:

Piperidine to Pyran: In the development of ligands for the dopamine (B1211576) transporter, a 3,6-disubstituted piperidine template was successfully converted into a corresponding pyran derivative. This bioisosteric replacement of the nitrogen atom with an oxygen atom resulted in potent analogues, demonstrating that the pyran moiety was a successful substitute. researchgate.net

Piperidine to Piperazine: The replacement of a piperidine ring with a piperazine can be a critical structural change. In one study of dual-activity ligands, this substitution dramatically shifted the affinity from the histamine (B1213489) H3 receptor towards the sigma-1 receptor. acs.org The piperazine ring, with its two nitrogen atoms, offers different hydrogen bonding capabilities and basicity compared to piperidine. nih.govtandfonline.com

Key Research Findings on Morpholine Replacement:

Bioisosteres of Morpholine: The morpholine moiety is present in over 20 FDA-approved drugs but can be metabolically labile. enamine.netpharmaceutical-business-review.comenamine.net A variety of bioisosteric replacements have been designed to improve pharmacokinetic properties like metabolic stability and lipophilicity. enamine.netpharmaceutical-business-review.comenamine.net These replacements include structures such as thiomorpholine, N-substituted piperazines, and various bicyclic, spiro, bridged, and fused ring systems. enamine.net

Morpholine vs. Piperazine/Pyrrolidine: In the development of certain antitumor agents, replacing a piperazine ring with a morpholine or pyrrolidine group led to a significant decrease in activity, highlighting the specific importance of the piperazine scaffold for that particular target. nih.gov

Table 2: Examples of Bioisosteric Replacements and Their Rationale

Original Scaffold Bioisosteric Replacement Rationale for Replacement Potential Outcome
Piperidin-4-one Pyrrolidin-3-one Alter ring size and strain Modified binding geometry
Piperidin-4-one Azetidin-3-one Further alter ring size Probe necessity of 6-membered ring
Piperidin-4-one Tetrahydropyran-4-one Remove basic nitrogen Eliminate H-bond donation, alter polarity
Morpholine Thiomorpholine Increase lipophilicity Improved membrane permeability
Morpholine N-methylpiperazine Introduce a second basic center Altered solubility and pKa

Design of Hybrid Molecules Incorporating Related Pharmacophores

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with a unique activity profile, potentially offering improved affinity, dual-target activity, or a better side-effect profile.

Key Research Findings:

Combining with Antitumor Moieties: The morpholine, piperidine, and piperazine pharmacophores have been incorporated into 2-(benzimidazol-2-yl)quinoxaline structures to create novel potent antitumor agents. nih.govacs.org This approach leverages the DNA-binding properties of the quinoxaline-benzimidazole scaffold and the favorable pharmacokinetic contributions of the heterocyclic amines. nih.govacs.org

Combining with Analgesic Moieties: Piperazine and thiazole (B1198619) moieties have been combined to create derivatives with significant antinociceptive effects, suggesting the involvement of the opioidergic system. mdpi.com This demonstrates the potential for creating hybrid analgesics by linking a piperidine/morpholine-containing fragment to other known pain-modulating pharmacophores.

Curcumin (B1669340) Mimics: The 4-piperidone (B1582916) scaffold is a core component in a class of compounds known as curcumin mimics. semanticscholar.orgrsc.org These molecules often feature aryl groups attached to the 3 and 5 positions of the piperidone ring and various substituents on the nitrogen atom, and they exhibit a range of biological activities, including antitumor properties. semanticscholar.orgrsc.org

Rational Design Strategies for Modulating Molecular Interactions

Rational drug design relies on an understanding of the three-dimensional structure of the biological target and the specific molecular interactions that govern ligand binding. By identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, medicinal chemists can design analogs that optimize these interactions.

Key Research Findings:

Targeting Dopamine and Sigma Receptors: The piperidine scaffold is a common feature in ligands for both the dopamine D4 receptor and the sigma-1 (σ1) receptor. chemrxiv.org Rational design efforts have shown that both receptors have binding sites that accommodate a basic nitrogen (from piperidine or morpholine) which forms a key electrostatic interaction with an acidic amino acid residue (Asp115 in D4, Glu172 in σ1). chemrxiv.org Further design can then focus on substituents that interact with adjacent hydrophobic or polar pockets to enhance affinity and selectivity. chemrxiv.org

Conformational Constraint: To elucidate the active conformation of a ligand, medicinal chemists often design conformationally rigid analogs. In the development of dopamine transporter ligands, flexible piperidine derivatives were converted into more rigid 2,5-disubstituted piperidines. nih.gov This strategy led to the discovery that the cis-isomer was significantly more potent, providing crucial information about the required binding conformation. nih.govresearchgate.net

Modulating Physicochemical Properties: Rational design is also used to fine-tune properties like solubility and metabolic stability. For instance, in a series of proteasome inhibitors, a scaffold-hopping strategy was employed to identify cores with improved solubility. dundee.ac.uk It was found that a 6-substituent, particularly a morpholine, was essential for both activity and metabolic stability. dundee.ac.uk

Molecular Mechanisms and Biological Interactions of 1 2 Morpholin 4 Yl Ethyl Piperidin 4 One Derivatives

Investigations into Enzyme Inhibition and Activation Profiles

Derivatives incorporating the piperidin-4-one core, often featuring a morpholine (B109124) moiety or related heterocyclic structures, have demonstrated significant interactions with various enzymes. These interactions range from the inhibition of enzymes crucial for cell proliferation and glucose metabolism to those involved in neurotransmission.

Research has identified several classes of enzymes that are potently inhibited by derivatives related to the 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one structure. These compounds have shown specificity for enzymes involved in cancer, diabetes, and neurodegenerative diseases.

One area of investigation is in cancer therapy, where derivatives have been found to act as topoisomerase inhibitors. A series of 3,5-bis(arylidene)-4-piperidones connected with a 1,2,3-triazolyl heterocycle showed dual inhibitory properties against human topoisomerase I and IIα. nih.gov Similarly, certain 4-piperidone-1-carboxamides revealed topoisomerase II-α inhibitory properties, supporting their mode of action as antiproliferative agents. nih.gov In the context of lung cancer, a novel benzimidazole (B57391) derivative, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (Compound A5), was identified as a potent c-Myc inhibitor. nih.gov This compound acts by disrupting the c-Myc/Max heterodimer, a key interaction for cancer cell proliferation. nih.gov It exhibited significant cytotoxic activity against A549 and NCI-H1299 lung cancer cell lines with IC50 values of 4.08 µM and 7.86 µM, respectively. nih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been explored as potential mTOR inhibitors, a critical regulator of cell growth and proliferation often dysregulated in cancer. mdpi.com

In the field of metabolic disorders, piperidine (B6355638) and morpholine derivatives have been evaluated as antidiabetic agents through enzyme inhibition. mdpi.com A novel piperidine derivative demonstrated potent inhibitory activity of 97.30% against the α-amylase enzyme, significantly higher than the standard acarbose (B1664774) (61.66%). mdpi.com Additionally, hybrid structures containing morpholine have been shown to selectively inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose homeostasis. mdpi.com

For neurodegenerative conditions like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy. A series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share structural similarities, were synthesized and evaluated for AChE inhibitory activity. researchgate.net Notably, compounds with specific substitutions, such as a meta-fluoro group (Compound 4e, IC50 = 7.1 nM) or a para-methoxy group (Compound 4i, IC50 = 20.3 nM), showed superior potency compared to the drug donepezil (B133215) (IC50 = 410 nM). researchgate.net

Table 1: Enzyme Inhibition Profiles of Selected 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one Derivatives and Related Compounds
Compound/Derivative ClassTarget EnzymeBiological ContextPotency (IC50/Inhibition %)Source
4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (Compound A5)c-MycLung Cancer4.08 µM (A549 cells) nih.gov
2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4e)Acetylcholinesterase (AChE)Alzheimer's Disease7.1 nM researchgate.net
2-(2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4i)Acetylcholinesterase (AChE)Alzheimer's Disease20.3 nM researchgate.net
4-piperidone-1-carboxamidesTopoisomerase II-αCancerData not quantified nih.gov
4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidineα-amylaseDiabetes97.30% Inhibition mdpi.com
Sulfonamide-1,3,5-triazine-thiazole hybrid with morpholineDipeptidyl peptidase 4 (DPP-4)DiabetesData not quantified mdpi.com

While many studies report the potency of inhibition through IC50 values, detailed kinetic characterizations are less common in the reviewed literature. Such studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the reversibility of the interaction between the compound and the enzyme. For the development of these derivatives as therapeutic agents, further kinetic analysis would be required to fully characterize their enzyme modulation profiles.

Receptor Binding Studies and Ligand-Receptor Interactions

The piperidine scaffold is a well-established pharmacophore for ligands targeting various receptor systems, particularly within the central nervous system. Modifications to this core, including the N-1 substituent, can profoundly influence binding affinity, selectivity, and functional activity at these receptors.

A significant body of research has focused on derivatives of the N-(4-piperidinyl) scaffold as ligands for opioid and related receptors. In one study, a series of N-(4-piperidinyl)-2-indolinones were identified as a new structural class of ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov A key finding was that modifications to the piperidine N-1 substituent could effectively switch the compound's activity from agonism to antagonism within the same structural class. nih.gov For instance, replacing an N-1 benzyl (B1604629) group with a cyclooctylmethyl group dramatically improved affinity for the NOP receptor and resulted in a 38-fold selectivity over the κ-opioid receptor. nih.gov This highlights the critical role of the N-1 substituent in determining the efficacy and selectivity of these ligands. nih.gov

Further research has explored piperidine derivatives as antagonists for other CNS receptors. A study investigating dual-target ligands identified piperidine derivatives as high-affinity antagonists for both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The piperidine moiety was determined to be a critical structural element for this dual activity. nih.gov The compounds showed promise as potential novel therapeutics for pain management. nih.gov

Table 2: Receptor Binding and Functional Activity of Selected Piperidine Derivatives
Compound/Derivative ClassTarget ReceptorFunctional ActivityKey Structural DeterminantSource
N-(4-piperidinyl)-2-indolinonesNociceptin (NOP)Agonist and AntagonistPiperidine N-1 substituent modulates efficacy nih.gov
Piperidine-core derivativesHistamine H3 (H3R)AntagonistPiperidine ring is influential for activity nih.gov
Piperidine-core derivativesSigma-1 (σ1R)AntagonistPiperidine ring is influential for activity nih.gov

The current body of research primarily focuses on the orthosteric binding of these derivatives, where they compete with the endogenous ligand for the primary binding site. Information regarding allosteric modulation—binding to a secondary site to modulate receptor activity—is not extensively detailed in the available literature for 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one derivatives.

Cellular Signaling Pathway Modulation

Beyond direct interaction with enzymes and receptors, derivatives of 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one can exert their biological effects by modulating intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes, and their disruption is often implicated in disease.

Several studies have shown that these compounds can influence key signaling pathways related to inflammation and cell survival. For example, certain 3,5-bis(ylidene)-4-piperidones demonstrated promising down-regulation of TNF-α-induced NF-κB activation. nih.gov The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition is a target for anti-inflammatory therapies. nih.gov

In the context of cancer, the modulation of apoptotic pathways is a common mechanism for cytotoxic agents. The c-Myc inhibitor Compound A5 was found to induce apoptosis through apoptotic pathways after downregulating c-Myc protein levels. nih.gov Similarly, a series of 2-(benzimidazol-2-yl)quinoxaline derivatives containing piperidine and morpholine fragments were shown to induce mitochondrial apoptosis in lung adenocarcinoma cells. nih.gov Their mechanism is also associated with cell cycle arrest in the S phase and the inhibition of DNA synthesis. nih.gov Another related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, was found to inhibit the NLRP3 inflammasome, consequently preventing the release of the pro-inflammatory cytokine IL-1β and pyroptotic cell death. nih.gov

Downstream Effect Analysis in Relevant Cell-Based Assays

Derivatives incorporating the morpholine and piperidine moieties have shown significant activity in various cell-based assays, particularly in the context of cancer research. The downstream effects observed often include cytotoxicity, inhibition of cell proliferation, and induction of apoptosis.

One study focused on a series of innovative benzimidazole derivatives, including a compound structurally related to 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one: 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine . The cytotoxic activities of this and related compounds were evaluated using a CCK-8 assay against A549 and NCI-H1299 lung cancer cell lines. The findings revealed that these compounds exhibited potent anticancer activity by inducing apoptosis through apoptotic pathways. nih.gov

Similarly, morpholine-substituted tetrahydroquinoline derivatives were evaluated for their antiproliferative activity using an MTT assay against breast cancer (MCF-7), lung cancer (A-549), and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com These assays measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of a cytotoxic or cytostatic effect.

The table below summarizes the cytotoxic effects of a representative derivative in different cancer cell lines.

DerivativeCell LineAssayEndpointResult
Compound A5 (a benzimidazole derivative)A549 (Lung Cancer)CCK-8IC₅₀4.08 µM nih.gov
Compound A5 (a benzimidazole derivative)NCI-H1299 (Lung Cancer)CCK-8IC₅₀7.86 µM nih.gov

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Identification of Specific Biological Targets (e.g., kinases, ion channels)

The biological effects of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one derivatives are often attributed to their interaction with specific molecular targets. Kinases, a family of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer, are a common target for such compounds. researchgate.net

For the benzimidazole derivative 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine , the specific biological target was identified as the c-Myc proto-oncogene. This compound was found to disrupt the interaction between c-Myc and Max proteins, leading to the downregulation of c-Myc protein levels. nih.gov

In another study, morpholine-substituted tetrahydroquinoline derivatives were designed as potential inhibitors of the mTOR (mammalian target of rapamycin) protein, a key kinase involved in cell growth and proliferation. mdpi.com Computational studies, including molecular docking, supported the strong binding interaction of these derivatives within the mTOR active site. mdpi.com

The ability of piperidine derivatives to interact with a variety of biological targets, including enzymes, receptors, transport systems, and voltage-gated ion channels, has been explored using in silico methods, suggesting a broad potential for pharmacological activity. clinmedkaz.org

Derivative ClassIdentified Biological TargetTherapeutic Area
Benzimidazole derivativesc-MycCancer nih.gov
Tetrahydroquinoline derivativesmTORCancer mdpi.com

Interaction with Biological Macromolecules (excluding therapeutic context)

The interaction of small molecules with biological macromolecules like proteins is fundamental to their biological activity. Studies in this area, often employing computational methods, help to elucidate the nature of these interactions at a molecular level.

Molecular docking studies are frequently used to predict and analyze the binding of ligands to their protein targets. For morpholine-substituted tetrahydroquinoline derivatives, molecular docking simulations were performed to understand their interaction with the mTOR protein. These computational analyses highlighted strong binding interactions and stability within the active site of mTOR. mdpi.com Such studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

The process of protein-ligand interaction mapping involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic interactions that stabilize the complex. researchgate.net These interactions determine the binding affinity and specificity of the ligand for its target protein.

Currently, there is no specific information available in the reviewed literature regarding the direct binding of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one or its derivatives to DNA or RNA. The primary mechanisms of action for the studied derivatives appear to be centered on protein targets.

In Vitro Biochemical Assay Development and Validation

The evaluation of the inhibitory activity of compounds against specific molecular targets often relies on in vitro biochemical assays. For instance, to confirm the activity of kinase inhibitors, enzymatic assays are employed.

For the benzimidazole derivatives targeting c-Myc, their potent anticancer activity was linked to the disruption of the c-Myc/Max protein-protein interaction. nih.gov While the initial screening was cellular, biochemical assays would be the next step to quantify the direct inhibitory effect on this interaction.

Similarly, for the mTOR-inhibiting tetrahydroquinoline derivatives, their efficacy would be confirmed through in vitro kinase assays that measure the phosphorylation of a substrate by the mTOR enzyme in the presence and absence of the inhibitor. mdpi.com The development and validation of such assays are critical for the characterization of enzyme inhibitors.

Applications in Chemical Biology Research and Beyond

Development as Biochemical Probes for Cellular Pathways

While 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one itself is not typically used directly as a biochemical probe, its core structure is integral to the synthesis of molecules designed to investigate cellular pathways. The piperidine (B6355638) and morpholine (B109124) scaffolds are prevalent in a multitude of biologically active compounds. lifechemicals.comresearchgate.net For instance, derivatives incorporating these rings have been developed as inhibitors of the c-Myc protein, a key target in lung cancer research. nih.gov By modifying the core structure of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one, researchers can synthesize novel compounds and evaluate their effects on specific biological targets, such as cancer cell lines, thereby probing their function and potential as therapeutic agents. nih.govnih.gov

Utilization as Building Blocks in the Synthesis of Complex Molecular Architectures

The primary and most well-documented application of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one is its function as a foundational building block in organic synthesis. The general class of piperidin-4-ones are highly valued as versatile intermediates for creating therapeutic compounds and other complex molecules. googleapis.comnih.gov This specific compound provides a scaffold that can be elaborated into a variety of intricate structures. For example, it has been used in the synthesis of dispiro-analogs through azomethine dipolar cycloaddition reactions, leading to compounds with potential antitumor properties. rsc.orgnih.gov The piperidin-4-one nucleus is a key starting point for producing a wide range of nitrogen-containing heterocycles, spiro compounds, and bicyclic systems. googleapis.com

Table 1: Examples of Complex Architectures Derived from Piperidin-4-one Scaffolds

Resulting Molecular Class Synthetic Application Reference
Dispiro compounds Used in [3+2] cycloaddition reactions to create complex spiro-heterocycles. rsc.orgnih.gov
Nitrogen Heterocycles Serves as a precursor for various fused and substituted heterocyclic systems. googleapis.com
Bicyclic Systems Employed in the synthesis of structures like bispidines. googleapis.com
Antitumor Agents Acts as an intermediate in the synthesis of novel compounds with antiproliferative activity. googleapis.com

Contribution to the Understanding of Structure-Function Relationships in Heterocyclic Systems

The study of how a molecule's structure relates to its function is a cornerstone of medicinal chemistry. The 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one framework is well-suited for such investigations. Both the piperidine and morpholine rings are common features in pharmacologically active agents. lifechemicals.comchemrevlett.com By systematically modifying different parts of the molecule—such as the piperidine ring or the morpholinoethyl side chain—researchers can synthesize a library of related compounds. These analogs can then be tested to determine how specific structural changes affect their biological activity. This process helps to establish structure-activity relationships (SAR). researchgate.net For example, in related series of piperidine-containing compounds, subtle changes to the nitrogen substituent have been shown to convert a molecule from a receptor antagonist to an agonist, demonstrating the critical role such modifications play in determining biological function. nih.gov

Precursor Role in the Development of Advanced Materials

The application of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one as a precursor for advanced materials is not extensively documented in current scientific literature. Its primary role remains within the realms of organic synthesis and medicinal chemistry. While heterocyclic compounds, in general, can be used in the development of polymers or functional materials, specific research detailing the use of this particular piperidin-4-one in materials science is limited.

General Utility in Chemical Synthesis and Organic Transformations

The chemical reactivity of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one makes it a useful tool for a variety of organic transformations. The ketone functional group within the piperidine ring is a key site for reactions. It can participate in condensations, such as the Aldol (B89426) reaction, to form α,β-unsaturated ketones like 3,5-bis(arylidene)-4-piperidones, which are themselves important scaffolds in medicinal chemistry. rsc.orgsemanticscholar.org The heterocyclic nitrogen atoms also influence the molecule's reactivity and can direct certain synthetic outcomes. The compound's structure allows it to be a versatile starting point for constructing more elaborate molecules through various synthetic routes. researchgate.net

Table 2: Chemical Information for Mentioned Compounds

Compound Name
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one
3,5-bis(arylidene)-4-piperidones

Future Research Directions and Perspectives on 1 2 Morpholin 4 Yl Ethyl Piperidin 4 One

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future synthetic research should prioritize the development of more efficient, environmentally benign, and cost-effective methods for the preparation of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one and its analogs. Current multistep syntheses can be resource-intensive, and the exploration of green chemistry principles could offer significant advantages.

Key areas for investigation include:

One-Pot Syntheses: Designing a one-pot reaction, possibly a multicomponent reaction strategy, could significantly improve efficiency by reducing the number of intermediate isolation and purification steps. acs.org This approach would streamline the assembly of the piperidinone core and the installation of the morpholin-4-ylethyl side chain.

Sustainable Solvents and Catalysts: Research into the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride-glucose or glucose-urea, could replace conventional volatile organic compounds, aligning with green chemistry protocols. researchgate.netasianpubs.org The use of reusable, eco-friendly catalysts, such as copper nanoparticles mediated by plant extracts, also presents a promising avenue for sustainable synthesis. semanticscholar.org

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, improve safety, and facilitate scalability. This methodology often leads to higher yields and purity compared to traditional batch processes.

A comparative analysis of potential synthetic routes is presented below.

Methodology Potential Advantages Key Research Focus Hypothetical Yield Range
One-Pot Multicomponent ReactionReduced reaction time, lower waste generation, operational simplicityIdentification of suitable starting materials and catalysts for a convergent synthesis.65-85%
Deep Eutectic Solvent (DES) MediaBiodegradable, low cost, recyclable, improved reaction ratesScreening of various DES compositions for optimal solubility and reactivity.70-90% asianpubs.org
Flow Chemistry SynthesisEnhanced safety, scalability, precise process control, higher purityReactor design, optimization of flow rate, temperature, and reagent mixing.>90%
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for improved yieldsInvestigating solvent and catalyst compatibility with microwave irradiation.75-95%

Advanced Spectroscopic and Structural Characterization of Conformational States

A thorough understanding of the three-dimensional structure and conformational dynamics of 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one is crucial for elucidating its chemical behavior and potential interactions with biological targets. The flexibility of the ethyl linker and the presence of two saturated heterocyclic rings (piperidine and morpholine) suggest a complex conformational landscape.

Future research should employ a combination of advanced techniques:

Multi-nuclear and 2D NMR Spectroscopy: While basic 1H and 13C NMR provide primary structural confirmation, advanced techniques are needed for a deeper analysis. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide data on through-space proton-proton proximities, which is essential for determining the preferred conformations in solution. mdpi.commdpi.com

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information about the solid-state conformation and intermolecular interactions. chemrevlett.com This data serves as a crucial benchmark for validating computational models.

Vibrational Spectroscopy (FT-IR and Raman): Detailed analysis of vibrational modes, supported by computational frequency calculations, can offer insights into the bonding and conformational subtleties of the molecule.

Spectroscopic Technique Information Gained Research Objective
2D NMR (COSY, HSQC, HMBC, NOESY)Complete proton and carbon assignments, scalar coupling networks, through-space correlations.To elucidate the solution-state structure and identify the predominant conformers of the piperidine (B6355638) and morpholine (B109124) rings.
Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, torsional angles, and packing interactions in the solid state.To obtain an unambiguous 3D structure and validate computational models. chemrevlett.com
Variable Temperature (VT) NMRStudy of dynamic processes, determination of energy barriers between conformers.To quantify the conformational flexibility and the energetics of ring inversion or substituent rotation. mdpi.com

Integrated Computational and Experimental Approaches for Mechanistic Insights

Computational chemistry offers powerful tools to complement experimental findings, providing insights that are often difficult to obtain through experimentation alone. An integrated approach can lead to a comprehensive understanding of the molecule's electronic structure, reactivity, and potential interactions.

Future research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, predict spectroscopic properties (NMR, IR), and analyze the electronic structure, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. rsc.org This can help identify reactive sites and predict potential reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments (e.g., in various solvents or in the presence of a potential binding partner), providing a detailed picture of its conformational flexibility over time. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be applied to the calculated electron density to characterize chemical bonds and non-covalent interactions, such as intramolecular hydrogen bonds, which may stabilize certain conformations. nih.gov

Computational Method Predicted Property Experimental Correlation Insight Gained
DFT Geometry OptimizationBond lengths, bond angles, dihedral angles.X-ray Crystallography data.Most stable gas-phase conformation.
DFT NMR/IR CalculationsChemical shifts, coupling constants, vibrational frequencies.1H/13C NMR, FT-IR spectra.Assignment of experimental spectra, validation of the computed structure.
Molecular Dynamics (MD)Conformational ensembles, solvent effects, dynamic behavior.VT-NMR, NOESY data.Understanding of molecular flexibility and environmental influence on conformation. nih.gov
Docking and QSAR StudiesBinding affinity, structure-activity relationships.In vitro biological assays.Prediction of potential biological targets and guidance for scaffold diversification. rsc.org

Diversification of the Scaffold for Expanded Chemical Space Exploration

The 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one scaffold serves as a versatile template for the creation of new chemical entities. Systematic structural modifications can be explored to map the structure-property relationships and expand the accessible chemical space. nih.gov

Key diversification strategies include:

Modification of the Piperidinone Ring: The ketone at the C4 position is a reactive handle for various transformations, such as reductive amination, Wittig reactions, or conversion to oximes and hydrazones. biomedpharmajournal.orgscbt.com Additionally, substitution at the C3 and C5 positions could introduce stereocenters and modulate the ring conformation.

Variation of the Linker: The length and nature of the ethyl linker between the two nitrogen atoms can be altered. Introducing rigidity (e.g., with a double bond) or changing the length could significantly impact the molecule's spatial arrangement and properties.

Substitution on the Morpholine Ring: While the morpholine ring is generally stable, analogs could be prepared using substituted morpholines to probe the effects of steric and electronic changes at this part of the molecule.

Modification Site Potential Reaction Resulting Structure Purpose of Diversification
Piperidinone CarbonylReductive Amination4-Amino-piperidine derivativeIntroduce new functional groups and potential hydrogen bonding sites.
Piperidinone CarbonylGrignard Reaction4-Hydroxy-4-alkyl-piperidineCreate tertiary alcohol, increase steric bulk.
Piperidine NitrogenN-OxidationPiperidine N-oxideModulate basicity and polarity. rsc.org
Ethyl LinkerReplacement with Propyl Linker1-[3-(Morpholin-4-yl)propyl]piperidin-4-oneAlter flexibility and distance between heterocyclic rings.

Role in Emerging Areas of Chemical Biology and Materials Science

The unique combination of a piperidine core, known for its prevalence in bioactive compounds, and a morpholine moiety, which can enhance aqueous solubility and metabolic stability, suggests potential applications beyond traditional synthetic chemistry. researchgate.netresearchgate.net

Future exploratory research could focus on:

Chemical Biology Probes: The scaffold could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological systems. The piperidin-4-one moiety is a common feature in molecules designed for various biological targets. semanticscholar.orgnih.gov

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms in the molecule can act as ligands for metal ions. Research into the synthesis and characterization of metal complexes could lead to new catalysts or materials with interesting magnetic or optical properties.

Polymer and Materials Science: The molecule could be incorporated as a monomer or a functional additive in the development of new polymers or functional materials. Piperidine derivatives have been investigated for their utility as stabilizers for synthetic polymers. google.com The dual amine functionality could be leveraged for creating cross-linked networks or surface modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting morpholine derivatives with piperidin-4-one precursors under basic conditions (e.g., sodium hydroxide in methanol). For example, morpholine may react with a halogenated piperidin-4-one intermediate, where temperature (40–60°C) and solvent polarity (methanol or DMF) critically affect reaction efficiency. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate and hexane, yielding >85% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., planar benzimidazole rings with dihedral angles of 35.66° relative to substituents) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.42 ppm for morpholine protons, δ 7.42 ppm for aromatic protons) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 325.3 for [M+H]⁺) .

Q. What analytical methods ensure purity assessment, and how are system suitability criteria defined?

  • Methodological Answer :

  • HPLC : Mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) resolve impurities. Retention times and peak symmetry are monitored against USP standards .
  • TLC : Rf values compared to reference standards using silica plates and UV detection .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how are target pathways validated experimentally?

  • Methodological Answer : The morpholine-piperidine scaffold may modulate neurotransmitter systems (e.g., dopamine D2 or serotonin 5-HT2A receptors). In vitro assays using transfected HEK293 cells quantify receptor binding affinity (IC₅₀) via radioligand displacement (³H-spiperone for D2). Dose-response curves and molecular docking simulations (AutoDock Vina) correlate structural features (e.g., trifluoromethyl groups) with activity .

Q. How do crystallographic data resolve contradictions in reported bioactivity across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from polymorphic forms or solvate formation. Single-crystal XRD identifies conformational isomers (e.g., chair vs. boat morpholine rings), while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯F bonds contributing to stability) . Refinement protocols (SHELXL) address twinning or high mosaicity in diffraction data .

Q. What computational strategies predict drug-likeness and metabolic stability for derivatives of this compound?

  • Methodological Answer :

  • ADMET prediction : SwissADME calculates LogP (~2.5), topological polar surface area (~65 Ų), and CYP450 inhibition profiles .
  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict reactivity (e.g., Fukui indices for nucleophilic sites) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s solubility and stability?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) are addressed via:

  • pH-solubility profiles : Measure equilibrium solubility in phosphate buffers (pH 1.2–7.4) using shake-flask methods .
  • Accelerated stability studies : Monitor degradation (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic byproducts (e.g., morpholine ring opening) .

Research Design Considerations

Q. What experimental designs optimize the synthesis of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Parallel synthesis : Use Ugi-4CR or Suzuki-Miyaura coupling to generate diverse libraries (e.g., substituting the piperidin-4-one with aryl/heteroaryl groups) .
  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to maximize yield and minimize side products (e.g., overalkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.